MAO-B Inhibitory Activity: Quantified Differentiation from Unsubstituted Benzylamine
2-Methoxy-6-(trifluoromethyl)benzylamine exhibits measurable but modest inhibitory activity against monoamine oxidase B (MAO-B) with an IC50 of 22.2 μM in rat liver assays, whereas unsubstituted benzylamine—the simplest comparator—is a known substrate for MAO-B and does not act as an inhibitor under comparable conditions [1]. This ~22 μM inhibitory threshold represents a quantifiable departure from the substrate-only behavior of the parent benzylamine scaffold, establishing a baseline differentiation for applications requiring weak MAO-B modulation [2].
| Evidence Dimension | MAO-B inhibition potency (IC50) |
|---|---|
| Target Compound Data | 22.2 μM (2.22E+4 nM) |
| Comparator Or Baseline | Unsubstituted benzylamine (no inhibition; functions as substrate) |
| Quantified Difference | Inhibitory activity present (IC50 = 22.2 μM) vs. no inhibition |
| Conditions | Wistar rat liver MAO-B; 4-trifluoromethyl benzylamine substrate; 20 min preincubation |
Why This Matters
This quantifies the functional consequence of the 2-methoxy-6-CF3 substitution pattern relative to the parent scaffold, providing a data-driven rationale for selecting this compound over unsubstituted benzylamine in MAO-related studies.
- [1] BindingDB. BDBM50539422 (CHEMBL4639627). Affinity Data: IC50 = 2.22E+4 nM for MAO-B in Wistar rat liver. View Source
- [2] Edmondson DE, et al. Kinetics, mechanism, and inhibition of monoamine oxidase. J Neural Transm. 2018. Review establishing benzylamine as MAO-B substrate. View Source
